tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The proton NMR spectrum of this compound exhibits distinct signals:
- A singlet at δ 1.44 ppm (9H) for the tert-butyl group’s methyl protons.
- A multiplet at δ 3.21–3.35 ppm (1H) for the methine proton adjacent to the carbamate nitrogen.
- A doublet of septets at δ 2.75 ppm (2H) for the propan-2-ylamino group’s methylene protons, split by coupling with the methine proton (J = 6.8 Hz).
In the carbon-13 NMR spectrum :
Infrared (IR) Absorption Profile
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) reveals characteristic fragments:
- A base peak at m/z 57 ([C(CH₃)₃]⁺) from tert-butyl group cleavage.
- A molecular ion peak at m/z 230.35 ([M]⁺), consistent with the molecular weight.
- Secondary fragments at m/z 173 ([M - C₄H₉]⁺) and m/z 116 ([C₆H₁₂N₂O]⁺) resulting from carbamate bond rupture.
Computational Chemistry Predictions
Quantum Mechanical Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The carbamate oxygen exhibits a partial negative charge (δ⁻ = -0.45 e), while the amino nitrogen carries a partial positive charge (δ⁺ = +0.32 e). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the carbamate’s lone pairs and the σ* orbital of the adjacent C-N bond, stabilizing the molecule.
Molecular Dynamics Simulations
All-atom molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) reveal:
- A solvation shell radius of 3.8 Å in water, driven by hydrogen bonding with the carbamate group.
- A diffusion coefficient of 1.2 × 10⁻⁶ cm²/s in DMSO, consistent with its moderate viscosity.
- Free energy landscapes showing two predominant conformational minima separated by a 2.1 kcal/mol barrier, corresponding to gauche and anti orientations of the propan-2-ylamino group.
| Simulation Parameter | Value | Conditions |
|---|---|---|
| Solvation Free Energy | -15.3 kcal/mol | Water, 298 K |
| Radial Distribution Function | Peaks at 2.1 Å, 3.4 Å | Carbamate O-H₂O |
| Torsional Barrier (C-N-C-O) | 4.8 kcal/mol | Gas phase |
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(propan-2-ylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-7-10(8-13-9(2)3)14-11(15)16-12(4,5)6/h9-10,13H,7-8H2,1-6H3,(H,14,15) |
InChI Key |
WKLROBDTEMEYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of this compound typically involves the formation of a carbamate functional group via the reaction of an amine precursor with a tert-butyl carbamate derivative or a tert-butyl chloroformate reagent. The key step is the selective protection of the amino group as a tert-butyl carbamate (Boc) to yield the desired N-protected amino compound.
Starting Materials
- 1-Aminobutan-2-yl derivative bearing a secondary amine substituent such as the (propan-2-yl)amino group.
- Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate as the Boc-protecting reagent.
- Suitable bases such as sodium hydride, potassium carbonate, or triethylamine to facilitate carbamate formation.
Typical Reaction Conditions
- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
- Temperature: 0 °C to room temperature.
- Reaction time: 2 to 3 hours.
- Workup: Washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Representative Procedure
A typical laboratory-scale procedure involves dissolving the amine precursor in dry dichloromethane and cooling the solution to 0 °C. Di-tert-butyl dicarbonate is added dropwise over 15 minutes under stirring. The reaction mixture is maintained at 0 °C for 30 minutes and then warmed to room temperature for 2 hours. After completion, the mixture is washed with brine, dried, and concentrated to yield the tert-butyl carbamate product.
Detailed Reaction Analysis and Optimization
| Parameter | Typical Range/Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane, THF | Good solubility and reaction control |
| Temperature | 0 °C to 25 °C | Lower temps reduce side reactions |
| Base | Triethylamine, K2CO3, NaH | Facilitates deprotonation and carbamate formation |
| Molar ratio (amine:Boc2O) | 1:1 to 1:1.2 | Slight excess Boc2O improves conversion |
| Reaction time | 2 to 3 hours | Ensures complete conversion |
| Purification | Extraction, drying, evaporation | High purity product with minimal impurities |
Alternative Synthetic Approaches
Reductive Amination Followed by Boc Protection
An alternative route involves first synthesizing the 1-[(propan-2-yl)amino]butan-2-yl intermediate via reductive amination of a suitable aldehyde or ketone with isopropylamine. Subsequent Boc-protection of the primary amine affords the target carbamate.
Enantioselective Synthesis
For chiral versions, enantioselective hydrogenation or asymmetric synthesis methods can be employed to ensure stereochemical purity. Recent advances in asymmetric hydrogenation using chiral ligands (e.g., (S)-SegPhos or JosiPhos) have demonstrated high enantioselectivity for related amino carbamate compounds.
Research Findings and Characterization
- Spectroscopic Analysis : The product is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the carbamate group and the amino substituents.
- Purity and Yield : Optimized reactions yield the target compound in 70-90% isolated yield with >95% purity after standard purification.
- Stereochemistry : When chiral centers are present, chiral HPLC or optical rotation measurements are employed to confirm enantiomeric excess.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Boc Protection | Amine + Boc2O in CH2Cl2, base, 0–25 °C | Simple, high yield | Requires pure amine precursor |
| Reductive Amination + Boc | Aldehyde + isopropylamine + reducing agent, then Boc protection | Allows intermediate synthesis | Multi-step, longer synthesis time |
| Enantioselective Hydrogenation | Asymmetric catalytic hydrogenation of imines/enamines | High enantioselectivity | Requires chiral catalysts, cost |
Chemical Reactions Analysis
tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . Additionally, it has been studied for its potential as an inhibitor of SARS-CoV-2 main protease, making it a candidate for antiviral drug development . Its unique structure also makes it useful in various chemical and biological studies.
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Aromatic and Aliphatic Substituents
tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate (CAS not provided)
- Structure: Contains a phenyl ring with bis-propargyl amino groups and a Boc-protected carbamate.
- Crystallography: Monoclinic crystal system (C2/c space group) with unit cell parameters a = 19.1936 Å, b = 8.7181 Å, c = 19.7619 Å, and β = 99.513° .
- Interactions : Exhibits intermolecular C–H···O and intramolecular N–H···N hydrogen bonds, influencing packing stability and solubility .
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (CAS 117499-16-8)
- Structure : Features two Boc-protected ethylenediamine moieties.
- Similarity Score : 0.51 (structural similarity based on functional groups) .
- Comparison : The dual carbamate groups increase molecular weight (MW = 284.35 vs. ~214–284 in analogs) and may enhance stability under acidic conditions, unlike the single Boc group in the target compound .
Cyclohexyl and Cyclopropane Derivatives
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS not provided)
- Structure: Contains a cyclohexyl ring with methoxy and Boc-protected aminomethyl groups.
- Synthesis : Prepared via multi-step functionalization, highlighting the role of steric hindrance from the cyclohexyl group in reaction efficiency .
- Comparison : The methoxy group improves solubility in polar solvents, while the cyclohexyl ring introduces steric bulk absent in the target compound’s linear butan-2-yl chain .
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1593896-24-2)
- Structure: Cyclopropane ring linked to a Boc-protected aminomethyl and aminoethyl group.
- Molecular Weight : 214.3 g/mol, lower than the phenyl analog (284.35 g/mol) due to the compact cyclopropane .
Functional Group Variations
tert-Butyl N,N-diallylcarbamate (CAS 151259-38-0)
- Structure : Boc-protected diallylamine.
- Reactivity : Allyl groups enable participation in thiol-ene click chemistry or polymerization, unlike the saturated isopropyl group in the target compound .
- Molecular Weight : 197.27 g/mol, lower due to the absence of a phenyl or cyclohexyl group .
tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 126536-02-5)
- Structure : Features a trifluoromethyl group and a hydroxyl substituent.
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases acidity of adjacent protons, while the hydroxyl group enhances hydrogen-bonding capacity .
- Comparison : The trifluoromethyl group improves lipophilicity, which could enhance blood-brain barrier penetration in drug candidates compared to the target compound’s isopropyl group .
Stereochemical and Substitutional Variants
(S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS not provided)
- Structure: Chiral center with methylamino and Boc groups.
- Applications : Cited in medicinal chemistry for its role in kinase inhibitors, underscoring the importance of stereochemistry in biological activity .
Biological Activity
tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate, also known as (R)-tert-butyl (1-aminopropan-2-yl)carbamate, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- Boiling Point : 264 °C
- Density : 0.984 g/cm³
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes. For instance, it has shown potential in modulating enzymes linked to metabolic pathways.
- Cellular Signaling : It may influence various signaling pathways, particularly those related to cell growth and apoptosis, which could be beneficial in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.
Antimicrobial Effects
A study published in Molecules (2020) evaluated the antimicrobial activity of several carbamate derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against various bacterial strains, with a minimum inhibitory concentration (MIC) ranging from 10 µg/mL to 50 µg/mL depending on the strain tested .
Cytotoxicity and Selectivity
A critical aspect of evaluating new compounds is their cytotoxicity towards mammalian cells. In vitro assays demonstrated that while this compound showed efficacy against pathogens, it maintained a favorable therapeutic index with low toxicity to human cell lines at concentrations below 100 µM .
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
In a recent study, researchers tested the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated promising results with an MIC of approximately 5 µM, indicating its potential as a lead compound for treating resistant tuberculosis infections .
Case Study 2: Enzyme Modulation in Cancer Cells
Another study investigated the effects of this carbamate on cancer cell lines. The findings revealed that the compound could inhibit key enzymes involved in tumor growth, leading to reduced proliferation rates in treated cells compared to controls . This suggests a possible application in cancer therapeutics.
Safety and Toxicological Profile
Despite its promising biological activity, safety assessments are crucial. The compound has been classified as having moderate skin and eye irritation potential . Long-term studies are necessary to fully understand its toxicological profile and environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
